

Spectroscopic Data of 5-Iodopyrimidine: A Technical Overview

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Compound of Interest

Compound Name: 5-Iodopyrimidine

Cat. No.: B189635

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Abstract

5-Iodopyrimidine is a halogenated heterocyclic organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such molecules. This technical guide provides a summary of the available spectroscopic information for **5-Iodopyrimidine** (CAS No: 31462-58-5). While a complete set of publicly available experimental spectra for **5-Iodopyrimidine** is not readily found, this document outlines the expected spectral characteristics based on the analysis of related pyrimidine derivatives and general principles of spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **5-iodopyrimidine**[\[1\]](#)
- Molecular Formula: $C_4H_3IN_2$ [\[2\]](#)[\[3\]](#)
- Molecular Weight: 205.98 g/mol [\[2\]](#)[\[3\]](#)
- Appearance: White to pale-yellow to yellow-brown to brown solid[\[4\]](#)

Spectroscopic Data (Predicted and General)

Due to the limited availability of specific experimental data for **5-Iodopyrimidine** in the public domain, the following tables are based on typical values observed for pyrimidine and iodo-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **5-Iodopyrimidine** is expected to show three signals corresponding to the three protons on the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the iodine substituent.

Table 1: Predicted ¹H NMR Data for **5-Iodopyrimidine**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.3	s	-
H-4 / H-6	8.5 - 8.9	d	1-3
H-4 / H-6	8.5 - 8.9	d	1-3

Note: The protons at positions 4 and 6 are chemically non-equivalent and are expected to appear as doublets due to coupling with each other.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For **5-Iodopyrimidine**, three signals are expected for the carbon atoms of the pyrimidine ring, with the carbon bearing the iodine atom showing a significantly lower chemical shift.

Table 2: Predicted ¹³C NMR Data for **5-Iodopyrimidine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	157 - 162
C-4 / C-6	155 - 160
C-5	90 - 100

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Characteristic IR Absorption Bands for Pyrimidine Derivatives

Wavenumber (cm^{-1})	Vibration	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
1600 - 1550	C=N stretch	Strong
1500 - 1400	C=C stretch (aromatic)	Medium-Strong
1250 - 1000	C-H in-plane bending	Medium-Weak
Below 800	C-I stretch	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Iodopyrimidine**, the molecular ion peak (M^+) is expected at an m/z value corresponding to its molecular weight. The presence of iodine (^{127}I) will result in a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data for **5-Iodopyrimidine**

m/z	Interpretation
206	[M] ⁺ (Molecular ion)
127	[I] ⁺
79	[C ₄ H ₃ N ₂] ⁺ (Pyrimidine radical cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **5-Iodopyrimidine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- The instrument is tuned and locked on the deuterium signal of the solvent.
- A standard one-pulse sequence is used.
- Typically, 16-64 scans are acquired to obtain a good signal-to-noise ratio.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

- The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- Solid (KBr Pellet): Mix a small amount of **5-Iodopyrimidine** with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization:

- The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- Electron Ionization (EI) is a common method for generating ions.

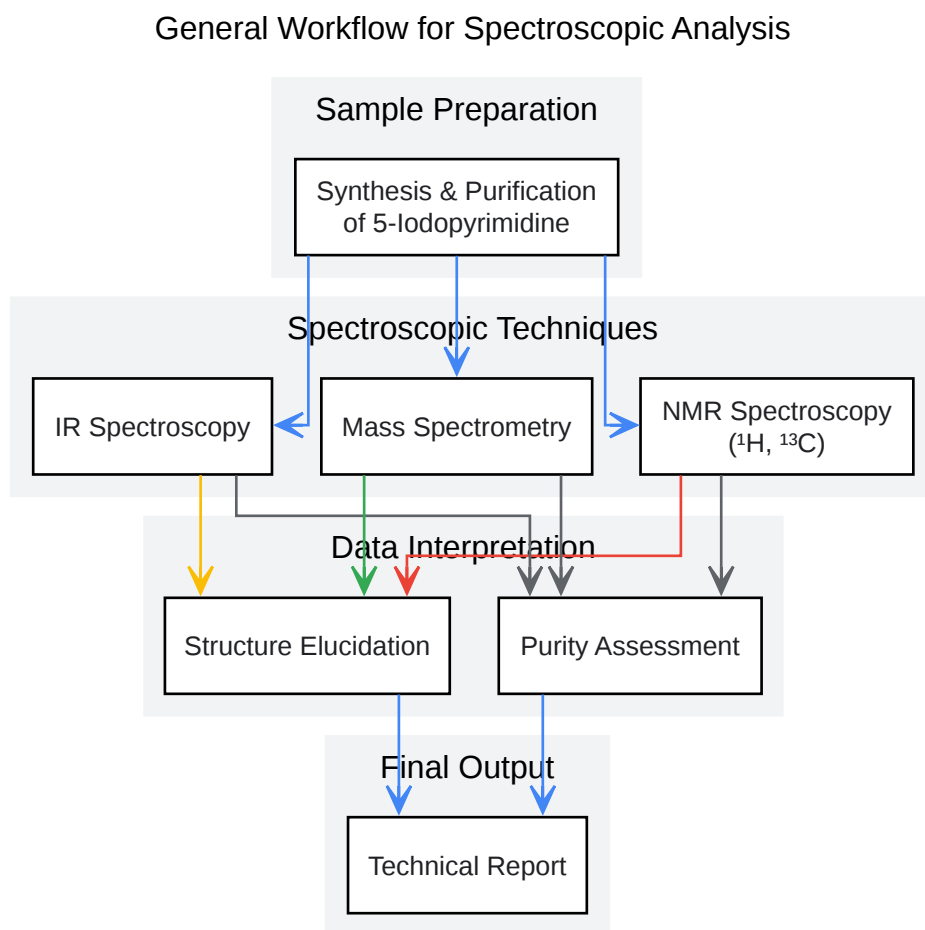
Data Acquisition:

- The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion.

- The resulting mass spectrum is a plot of relative intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **5-Iodopyrimidine**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide has summarized the expected spectroscopic characteristics of **5-Iodopyrimidine** and provided generalized experimental protocols for data acquisition. While

specific, publicly available experimental data is currently limited, the information presented here, based on the analysis of related compounds, serves as a valuable resource for researchers working with this molecule. The provided workflow illustrates the systematic approach to structural elucidation using modern spectroscopic techniques. For definitive characterization, it is recommended that researchers acquire experimental data for **5-Iodopyrimidine** following the outlined protocols.

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